molecular formula C11H16N2O2S B195563 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline CAS No. 334981-10-1

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Cat. No. B195563
M. Wt: 240.32 g/mol
InChI Key: VNSKHALYBQZMFW-UHFFFAOYSA-N
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Description

“4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.32 g/mol . The compound is also known by other names such as “4-(Pyrrolidinosulfonylmethyl)benzeneamine” and "1-((4-Aminobenzenemethane)sulfonyl)pyrrolidine" .


Molecular Structure Analysis

The InChI code for “4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is 1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 . The Canonical SMILES is C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N .


Physical And Chemical Properties Analysis

“4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Crystal Structure and Computational Studies

The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) has been studied for its crystal structure and molecular interactions. Krishnan et al. (2021) investigated its crystal structure, revealing that the molecule is coplanar, with specific angles between the pyrrolidine and benzene rings. This study utilized Density Functional Theory (DFT) to compare experimental and theoretical geometric parameters and UV spectra, providing insights into molecular stability and interactions (Krishnan et al., 2021).

Synthesis and Biological Studies

In the field of synthesis and biological applications, Patel et al. (2011) synthesized a novel compound related to PSMA, demonstrating its potential in antimicrobial activity. This research highlights the compound's applicability in developing new substances with biological properties (Patel et al., 2011).

Organocatalysis Research

In organocatalysis, Syu et al. (2010) utilized a related compound, demonstrating its effectiveness as an organocatalyst in the Michael addition of ketones to nitroolefins. This illustrates the compound's role in facilitating specific chemical reactions, potentially leading to new synthetic pathways (Syu et al., 2010).

Polymer Chemistry

Research by Blinova et al. (2007) in polymer chemistry explored the oxidation of pyrrole, a related compound to PSMA, for the production of conductive polymers. This study sheds light on the potential of PSMA derivatives in developing materials with specific electrical properties (Blinova et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKHALYBQZMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458020
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

CAS RN

334981-10-1
Record name 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Krishnan, T Kaliyaperumal, R Marimuthu… - European Journal of …, 2021 - eurjchem.com
The crystal structure investigation of the title compound 4-((pyrrolidin-1-ylsulfonyl) methyl)aniline (PSMA) C 11 H 16 N 2 O 2 S shows that the molecule is essentially coplanar with a …
Number of citations: 1 eurjchem.com
D Chen, Y Chen, Z Ma, L Zou, J Li… - The Journal of Organic …, 2018 - ACS Publications
A practical palladium-mediated cascade Tsuji–Trost reaction/Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives using a Pd(OAc) 2 /P(o-tol) 3 /DIPEA …
Number of citations: 18 pubs.acs.org
Z Wang, FL Zhao, GG Hou, QG Meng - Zeitschrift für Kristallographie …, 2023 - degruyter.com
C 13 H 18 N 2 O 4 S, orthorhombic, P2 1 2 1 2 1 (no. 19), a = 6.8619(2) Å, b = 12.0735(4) Å, c = 16.6591(5) Å, V = 1380.16(7) Å 3 , Z = 4, R gt (F) = 0.0236, wR ref (F 2 ) = 0.0604, T = …
Number of citations: 0 www.degruyter.com
M Gopalakrishnan
Number of citations: 0

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